An In-depth Technical Guide to N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(4-acetylphenyl)pyrrolidine-1-sulfonamide: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive scientific overview of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. By combining a pyrrolidine sulfonamide core with an N-acetylphenyl moiety, this compound integrates structural features common to a wide array of biologically active agents. This document details the molecule's physicochemical properties, proposes a robust and detailed protocol for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, it explores the compound's chemical reactivity and discusses its potential therapeutic applications based on structure-activity relationships of analogous compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Introduction: The Scientific Rationale
The convergence of the sulfonamide functional group with heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Sulfonamides are a versatile class of compounds renowned for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure found in numerous natural products and synthetic drugs, valued for its conformational flexibility and favorable physicochemical properties.[2][3]
The molecule N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a strategic amalgamation of these key pharmacophores. The N-phenylsulfonamide linkage is a critical feature in many selective enzyme inhibitors, while the 4-acetylphenyl group provides a handle for further chemical modification and potential interactions with biological targets.[4] This guide aims to provide a foundational understanding of this specific molecule, offering both theoretical insights and practical, field-proven methodologies for its synthesis and analysis.
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a compound are fundamental to its behavior in both chemical and biological systems. The properties for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide are detailed below.
Chemical Structure
The chemical structure of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is composed of a central sulfonamide bridge connecting a pyrrolidine ring to a 4-acetyl-substituted phenyl ring.
Caption: 2D Structure of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound. These values are critical for designing experimental conditions, including solvent selection, purification methods, and formulation development.
| Property | Value | Source/Method |
| IUPAC Name | N-(4-acetylphenyl)pyrrolidine-1-sulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₁₆N₂O₃S | Elemental Composition |
| Molecular Weight | 268.33 g/mol | Calculated |
| CAS Number | 175277-76-6 | Registry Number |
| Appearance | Predicted: White to off-white solid | Analogy to similar sulfonamides[5] |
| Melting Point | Not experimentally determined | - |
| Solubility | Predicted: Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Poorly soluble in water. | Polarity Analysis |
| logP (Predicted) | 1.5 - 2.5 | Computational Prediction |
| pKa (Sulfonamide N-H) | 9 - 10 | Analogy to N-arylsulfonamides |
Synthesis and Purification Protocol
The synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is most effectively achieved via a nucleophilic substitution reaction between 4-aminoacetophenone and pyrrolidine-1-sulfonyl chloride. This is a standard and reliable method for forming the sulfonamide bond.[1]
Synthesis Workflow
Caption: Experimental workflow for the synthesis of N-(4-acetylphenyl)pyrrolidine-1-sulfonamide.
Detailed Step-by-Step Methodology
Materials:
-
4-Aminoacetophenone (MW: 135.17 g/mol )[6]
-
Pyrrolidine-1-sulfonyl chloride (MW: 169.64 g/mol )
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (1M)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Sodium Sulfate (anhydrous)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-aminoacetophenone (1.0 equivalent) in anhydrous dichloromethane. Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.
-
Causality Explanation: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent hydrolysis of the reactive sulfonyl chloride.
-
-
Reagent Addition: In a separate flask, dissolve pyrrolidine-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred 4-aminoacetophenone solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A new, more nonpolar spot corresponding to the product should appear, and the starting amine spot should diminish.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Self-Validation: Each wash step serves a specific purpose. The acid wash removes the basic catalyst, and the bicarbonate wash neutralizes any remaining acid, ensuring a clean separation and preventing unwanted side reactions during concentration.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent to yield N-(4-acetylphenyl)pyrrolidine-1-sulfonamide as a solid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following are the predicted spectroscopic signatures for N-(4-acetylphenyl)pyrrolidine-1-sulfonamide, based on data from analogous structures.[5][7]
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~8.0-7.8 (d, 2H, Ar-H ortho to acetyl), ~7.4-7.2 (d, 2H, Ar-H ortho to NH), ~9.8 (s, 1H, NH -SO₂), ~3.3 (t, 4H, pyrrolidine CH₂-N), ~2.5 (s, 3H, acetyl CH ₃), ~1.8 (m, 4H, pyrrolidine CH₂-CH₂) |
| ¹³C NMR | δ (ppm): ~197 (C=O), ~142 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~118 (Ar-CH), ~48 (pyrrolidine C H₂-N), ~29 (acetyl C H₃), ~25 (pyrrolidine C H₂-CH₂) |
| IR Spectroscopy | ν (cm⁻¹): ~3250 (N-H stretch), ~1670 (C=O stretch, ketone), ~1340 & ~1160 (S=O asymmetric and symmetric stretch) |
| Mass Spec (ESI+) | m/z: 269.09 [M+H]⁺, 291.07 [M+Na]⁺ |
Chemical Reactivity and Potential Applications
The structural motifs within N-(4-acetylphenyl)pyrrolidine-1-sulfonamide suggest several avenues for further chemical modification and potential biological activity.
Reactivity Profile
-
Sulfonamide N-H: The sulfonamide proton is acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.
-
Aromatic Ring: The phenyl ring is activated towards electrophilic aromatic substitution, although the sulfonamide group is deactivating.
-
Acetyl Group: The carbonyl group can undergo various transformations, such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger), or condensation reactions at the alpha-carbon.
Potential Therapeutic Applications
While this specific molecule lacks extensive biological data, its structural components are present in compounds with known activities. This allows for informed hypotheses about its potential applications.
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is a key feature in carbonic anhydrase and matrix metalloproteinase inhibitors.[2]
-
Antagonist Activity: Pyrrolidine sulfonamides have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid-4 (TRPV4), a target for treating conditions like pulmonary edema associated with heart failure.[8]
-
Antimicrobial/Antiparasitic Activity: Various sulfonamide pyrrolidine derivatives have shown promising antiplasmodial and antibacterial activities.[5][9]
-
Antidiabetic Agents: Pyrrolidine sulfonamide derivatives have also been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment.[2]
The relationship between these structural motifs and biological activity is depicted below.
Caption: Relationship between structural motifs and potential biological applications.
Conclusion
N-(4-acetylphenyl)pyrrolidine-1-sulfonamide is a compound with significant potential as a building block in medicinal chemistry and as a candidate for biological screening. This guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related analogues. The presence of the pyrrolidine sulfonamide core suggests that this molecule warrants investigation for a range of therapeutic targets, particularly in the areas of enzyme inhibition and receptor modulation. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this promising compound.
References
-
Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0245712. [Link]
-
Smolobochkin, A., Muravyeva, E. A., Vagapova, L. I., & Gazizov, A. (2020). Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. ResearchGate. [Link]
-
Therien, A. G., et al. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9592–9608. [Link]
-
Kaya, M., & Atlı, B. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248062. [Link]
-
Salve, P. S., & Jadhav, V. D. (2021). Sulfonamide derivatives of pyrrolidine as antidiabetic agents. ResearchGate. [Link]
-
PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]
-
mzCloud. (2017). N-(4-Acetylphenyl)methanesulfonamide. HighChem LLC. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. RSC Publishing. [Link]
-
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]
-
MDPI. (2024). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). MDPI. [Link]
- Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
-
PubChemLite. (n.d.). N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide. Université du Luxembourg. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]
-
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]
-
Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Cram.com. [Link]
-
MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
National Institutes of Health. (2025). Recent advances in the synthesis of N-acyl sulfonamides. PMC. [Link]
-
European Journal of Chemistry. (2021). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. [Link]
-
European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. [Link]
- Sulfonamide Compound Overview. (n.d.). 1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
